Phenyl(trichloromethyl)mercury

Catalog No.
S1895578
CAS No.
3294-57-3
M.F
C7H5Cl3Hg
M. Wt
396.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl(trichloromethyl)mercury

CAS Number

3294-57-3

Product Name

Phenyl(trichloromethyl)mercury

IUPAC Name

phenyl(trichloromethyl)mercury

Molecular Formula

C7H5Cl3Hg

Molecular Weight

396.1 g/mol

InChI

InChI=1S/C6H5.CCl3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;;

InChI Key

MVIAEGXPYBMVPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl

The exact mass of the compound Phenyl(trichloromethyl)mercury is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203158. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl(trichloromethyl)mercury (CAS: 3294-57-3), widely known as a Seyferth reagent, is an organomercury compound utilized fundamentally as a neutral, thermal source of dichlorocarbene (:CCl2). As a solid that is soluble in standard organic solvents such as benzene and 1,2-dimethoxyethane, it offers a highly controlled carbene release profile upon heating to 80–90 °C [1]. Unlike traditional haloform-based carbene generators, this compound operates entirely in the absence of strong bases, aqueous phases, or phase-transfer catalysts. Its procurement relevance lies in its ability to cleanly functionalize sensitive substrates—including electron-deficient or base-labile alkenes—where conventional biphasic or strongly basic protocols fail, making it an indispensable reagent for complex, late-stage cyclopropanation and C-H insertion workflows.

Generic substitution for dichlorocarbene generation typically relies on the Doering-Hoffmann method (chloroform and a strong base like potassium tert-butoxide or aqueous sodium hydroxide) or the thermal decomposition of sodium trichloroacetate. These alternatives frequently fail in advanced synthetic applications because strong bases provoke destructive side reactions, such as the saponification of esters, aldol condensations, and the rapid polymerization of base-sensitive olefins like acrylonitrile [1]. Furthermore, the generation of the trihalomethide ion intermediate in base-catalyzed methods can lead to unwanted nucleophilic attack on the substrate. While sodium trichloroacetate offers a neutral alternative, it requires harsh decarboxylation temperatures (110–140 °C) that can degrade thermally labile molecules, rendering Phenyl(trichloromethyl)mercury the necessary choice for precise, mild, and base-free carbene transfer.

High-Yield Dichlorocyclopropanation of Base-Sensitive Substrates

When cyclopropanating base-sensitive olefins such as acrylonitrile or vinyl esters, traditional chloroform/base methods induce polymerization or substrate degradation, resulting in negligible yields. In contrast, the neutral thermal decomposition of Phenyl(trichloromethyl)mercury at 80 °C provides the gem-dichlorocyclopropane product in high yields (typically 70–85%) without degrading the substrate [1].

Evidence DimensionYield of gem-dichlorocyclopropane from base-sensitive olefins
Target Compound Data70–85% yield
Comparator Or Baseline<10% yield (Chloroform + strong base)
Quantified Difference>70% absolute yield improvement
Conditions80 °C in neutral organic solvent vs. strongly basic conditions

Enables the procurement of a reagent that successfully functionalizes base-labile substrates, preventing material loss and complex purification steps.

Superior Carbene Transfer to Electron-Poor Alkenes

Electron-poor alkenes, such as tetrachloroethylene, are exceptionally poor nucleophiles and strongly resist cyclopropanation by standard carbene sources. Phenyl(trichloromethyl)mercury overcomes this electrophilic barrier, reacting with tetrachloroethylene to produce hexachlorocyclopropane in 70–80% yield, demonstrating its superior capability as a source of 'free' dichlorocarbene [1].

Evidence DimensionProduct yield for electron-poor alkene cyclopropanation
Target Compound Data70–80% yield (Hexachlorocyclopropane)
Comparator Or BaselineNegligible yield with standard phase-transfer methods
Quantified DifferenceEnables synthesis of highly chlorinated cyclopropanes otherwise inaccessible
ConditionsRefluxing in tetrachloroethylene (90 °C)

Essential for synthesizing heavily halogenated or electron-deficient cyclic scaffolds where conventional reagents fail completely.

Efficient Direct Dichlorocarbene Insertion into Unactivated C-H Bonds

The generation of a free singlet dichlorocarbene from Phenyl(trichloromethyl)mercury allows for direct insertion into unactivated C-H bonds, a transformation difficult to achieve with standard carbenoids. For example, reaction with adamantane yields the tertiary C-H insertion product in >80% yield at 80 °C, outperforming phase-transfer catalysis methods that suffer from competing hydrolysis or require aggressive biphasic mixing [1].

Evidence DimensionYield of tertiary C-H insertion product
Target Compound Data>80% yield (with adamantane)
Comparator Or BaselineLower efficiency and side reactions with CHCl3/NaOH/PTC
Quantified DifferenceHigh selectivity and yield for tertiary C-H functionalization
Conditions80 °C, neutral organic solvent

Allows synthetic chemists to selectively functionalize complex aliphatic frameworks directly, bypassing multi-step pre-functionalization.

Milder Thermal Activation Profile Compared to Salt Precursors

While sodium trichloroacetate is a known alternative neutral precursor for dichlorocarbene, it requires harsh thermal conditions (110–140 °C) for decarboxylative decomposition. Phenyl(trichloromethyl)mercury cleanly releases dichlorocarbene at much milder temperatures (80–90 °C), preserving thermally labile substrates and improving overall reaction control[1].

Evidence DimensionActivation temperature for carbene release
Target Compound Data80–90 °C activation temperature
Comparator Or Baseline110–140 °C (Sodium trichloroacetate)
Quantified Difference30–50 °C reduction in required reaction temperature
ConditionsThermal decomposition in organic solvents (e.g., benzene or dimethoxyethane)

Lowers energy requirements and expands the substrate scope to include thermally sensitive molecules that would degrade at >110 °C.

Cyclopropanation of Base-Sensitive APIs and Intermediates

Directly leveraging its neutral decomposition profile, Phenyl(trichloromethyl)mercury is the optimal choice for introducing gem-dichlorocyclopropane motifs into pharmaceutical intermediates containing esters, nitriles, or enolizable ketones that would otherwise degrade under the Doering-Hoffmann chloroform/base conditions [1].

Synthesis of Perhalogenated Cycloalkanes

Due to its ability to transfer carbenes to electron-poor olefins, this reagent is highly suited for materials science applications requiring the synthesis of heavily halogenated cyclic compounds, such as hexachlorocyclopropane, which are inaccessible via standard phase-transfer catalysis [1].

Late-Stage C-H Functionalization of Complex Hydrocarbons

The reagent's capacity to generate 'free' singlet dichlorocarbene allows for efficient insertion into unactivated tertiary C-H bonds (e.g., adamantane derivatives), making it a critical tool for late-stage structural diversification in agrochemical and fine chemical research [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

3294-57-3

General Manufacturing Information

Mercury, phenyl(trichloromethyl)-: INACTIVE

Dates

Last modified: 07-21-2023

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